molecular formula C11H17N4O13P3 B154311 7-Deazaadenosine-5'-Triphosphate CAS No. 10058-66-9

7-Deazaadenosine-5'-Triphosphate

Cat. No. B154311
CAS RN: 10058-66-9
M. Wt: 506.19 g/mol
InChI Key: GVVRDIINMFAFEO-KCGFPETGSA-N
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Description

7-Deazaadenosine-5’-Triphosphate (7-CH-ATP) is an analogue of adenosine-5’-O-triphosphate (ATP) where the nitrogen atom in position 7 of the adenine nucleobase has been replaced by carbon and hydrogen . It is a potential substrate, competitive inhibitor, or regulator of enzymes that interact with ATP . It has been used as a probe for the ATP binding site of protein kinase A (PKA) .


Molecular Structure Analysis

The molecular formula of 7-Deazaadenosine-5’-Triphosphate is C11H17N4O13P3 . It’s a modified nucleotide and an active metabolite of the nucleoside analog tubercidin . The structure of 7-Deazaadenosine-5’-Triphosphate has been studied using various computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving 7-Deazaadenosine-5’-Triphosphate are complex and involve multiple steps. It’s known that it can be incorporated into the DNA of mouse L-cells using DNA polymerase α .


Physical And Chemical Properties Analysis

7-Deazaadenosine-5’-Triphosphate has a molecular weight of 506.10 g/mole . It’s soluble in water and is most stable when stored as an aqueous solution in the freezer .

Scientific Research Applications

Cytostatic Activity in Cancer Research

7-Deazaadenosine-5'-Triphosphate derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study by Bourderioux et al. (2011) found that these compounds, particularly those bearing 5-membered heterocycles, show potent in vitro activity against both hematological and solid tumor cell lines. These compounds inhibit RNA synthesis and induce apoptosis, with intracellular conversion to triphosphates detected in active compounds (Bourderioux et al., 2011).

Antiviral Activity

7-Deazaadenosine nucleosides and their triphosphate derivatives have been tested for antiviral activity against RNA viruses like Dengue, Zika, and SARS-CoV-2. Milisavljevič et al. (2021) reported that these modified triphosphates inhibit viral RNA-dependent RNA polymerases at micromolar concentrations by incorporating into the viral RNA and halting its extension (Milisavljevič et al., 2021).

Inhibitory Effects on DNA and RNA Polymerases

The triphosphate form of 7-Deazaadenosine is a potent inhibitor of various DNA-dependent DNA and RNA polymerases. Research by Seibert et al. (1978) revealed its significant inhibitory effect on these polymerases, highlighting its potential in molecular biology and cancer therapy (Seibert et al., 1978).

Use in DNA Sequencing and Molecular Biology

7-Deazaadenosine-5'-Triphosphate derivatives are employed in DNA sequencing technologies. McDougall et al. (1999) demonstrated the use of 7-Halo-7-Deaza-2'-Deoxyguanosine-5'-Triphosphates in sequencing reactions, showing that DNA containing these analogs can form strong secondary structures, thus aiding in the sequencing process (McDougall et al., 1999).

Application in Fluorescent DNA Technology

7-Deazaadenosine derivatives are used in the development of fluorescent DNA, which is crucial for studies at the single molecule level. Seela et al. (2001) discussed the synthesis of 7-Deaza-2'-deoxyadenosine and -guanosine derivatives carrying fluorescent labels. These compounds facilitate the study of DNA dynamics and interactions in various biological systems (Seela et al., 2001).

Future Directions

The future research directions for 7-Deazaadenosine-5’-Triphosphate could involve further studies on its mechanism of action, potential therapeutic uses, and its role in various biological processes . It’s also important to continue studying its physical and chemical properties, as well as its safety and potential hazards.

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVRDIINMFAFEO-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905599
Record name 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deazaadenosine-5'-Triphosphate

CAS RN

10058-66-9
Record name Tubercidin 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
TJ Swift, TA Glassman, C Cooper, LW Harrison - Biochemistry, 1971 - ACS Publications
… In the first series of experiments a comparison was made of the effects of Mn2+ and Ni2+ on ATP and the analog tubercidin triphosphate (TuTP, 7-deazaadenosine 5'-triphosphate) in …
Number of citations: 128 pubs.acs.org
M PAVELA‐VRANCIC, H VAN LIEMPT… - European journal of …, 1994 - Wiley Online Library
… In the activation reaction ATP may be substituted by 2′‐deoxy‐ATP (dATP) and 7‐deazaadenosine 5′‐triphosphate, substrate analogues which are not recognised by many …
Number of citations: 47 febs.onlinelibrary.wiley.com
D Ukale, T Lönnberg - ChemBioChem, 2021 - Wiley Online Library
… C7 of 7-deazaadenosine-5′-triphosphate, for example, can be mercurated under the same conditions as C5 of cytosine and uracil (Figure 1E). With 1,N 6 -ethenoadenosine, the …
S Croce, S Serdjukow, T Carell, T Frischmuth - ChemBioChem, 2020 - Wiley Online Library
… The concept here is based on incorporation of alkyne groups in the poly(A) tail with 7-ethynyl-7-deazaadenosine 5′-triphosphate (EATP) via a poly(A) polymerase reaction (Figure 2 A)…
S Tabor, CC Richardson - Proceedings of the National …, 1989 - National Acad Sciences
Incorporation of dideoxynucleotides by T7 DNA polymerase and Escherichia coli DNA polymerase I is more efficient when Mn2+ rather than Mg2+ is used for catalysis. Substituting Mn2…
Number of citations: 400 www.pnas.org
B Novotna, L Vanekova, M Zavrel… - Journal of medicinal …, 2019 - ACS Publications
… It was also possible to prepare CDNs by employing 7-deazaadenosine-5′-triphosphate (32) and 7-deazaguanosine-5′-triphosphate (33), but not by the use of N 7 -methylguanosine-…
Number of citations: 45 pubs.acs.org
B Novotna, L Holá, M Stas, O Gutten, M Smola… - Biochemistry, 2021 - ACS Publications
… It also accepted 7-deazaadenosine-5′-triphosphate (31), 7-deazaguanosine-5′-triphosphate (32), 7-deaza-7-ethynyladenosine-5′-triphosphate (33), and thienoguanosine-5′-…
Number of citations: 8 pubs.acs.org
JH Flanagan, SH Khan, S Menchen… - Bioconjugate …, 1997 - ACS Publications
The syntheses of three novel functionalized tricarbocyanine dyes are described. These dyes containing isothiocyanate and succinimidyl ester functional groups are reactive toward …
Number of citations: 197 pubs.acs.org
JT George, SG Srivatsan - Chemical Communications, 2020 - pubs.rsc.org
… The whole eGFP mRNA was labeled with EU, whereas the poly(A) tails were labeled with 7-ethynyl-7-deazaadenosine 5′-triphosphate (EATP) and 3′-end labeled with 3′-azido-2′…
Number of citations: 17 pubs.rsc.org
AJ Stevens, MA Kennedy - Biochemistry, 2017 - ACS Publications
… Where required, 7-deazaadenosine 5′-triphosphate (7-deaza-ATP) (TriLink Biotechnologies) was used at a 3:1 ratio with standard dATP. … 7-deazaadenosine 5′-triphosphate …
Number of citations: 7 pubs.acs.org

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